molecular formula C17H22O B3045147 5,5,8,8-Tetramethyl-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one CAS No. 102296-82-2

5,5,8,8-Tetramethyl-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one

Cat. No.: B3045147
CAS No.: 102296-82-2
M. Wt: 242.36 g/mol
InChI Key: HHYYDVAFVOGXBT-UHFFFAOYSA-N
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Description

5,5,8,8-Tetramethyl-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one is a polycyclic ketone featuring a fused cyclopenta-naphthalenone scaffold. Its structure includes a partially saturated bicyclic system with four methyl groups at positions 5 and 8, and a ketone at position 1.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,5,8,8-tetramethyl-1,2,6,7-tetrahydrocyclopenta[b]naphthalen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O/c1-16(2)7-8-17(3,4)14-10-12-11(9-13(14)16)5-6-15(12)18/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYYDVAFVOGXBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2=C1C=C3CCC(=O)C3=C2)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40632566
Record name 5,5,8,8-Tetramethyl-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40632566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102296-82-2
Record name 5,5,8,8-Tetramethyl-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40632566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,8,8-Tetramethyl-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one typically involves the reaction of 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene with acryloyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of specialized equipment and techniques to handle large volumes of reactants and products .

Chemical Reactions Analysis

Types of Reactions

5,5,8,8-Tetramethyl-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

5,5,8,8-Tetramethyl-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one is utilized in various fields of scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5,5,8,8-Tetramethyl-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents logP Key Features References
5,5,8,8-Tetramethyl-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one C₁₄H₂₀O* ~204.31* 4 methyl groups, ketone at C1 ~3.5* Rigid bicyclic system with partial saturation
(1,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethylnaphthalen-1-yl)pentanoic acid C₁₈H₃₀O₂ 278.43 Carboxylic acid chain, 4 methyl groups ~5.2 Functionalized for bioactivity; increased hydrophilicity due to -COOH group
1-Methyl-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one C₁₁H₁₆O 164.25 Single methyl group at C1 2.47 Simpler structure; reduced steric hindrance
3,5,6,7,8,8a-hexahydro-2H-naphthalen-1-one C₁₀H₁₄O 150.22 No methyl groups 2.47 Minimal substitution; higher reactivity at ketone position
1-(1,2,3,4,5,6,7,8-Octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)ethanone C₁₅H₂₄O 220.35 Acetyl group, 4 methyl groups ~3.8 Ethyl ketone side chain; studied for toxicological profiles
3,5,5,8,8-Pentamethyl-6,7-dihydronaphthalen-1-ol C₁₅H₂₂O 218.33 Hydroxyl group, 5 methyl groups 4.05 Higher lipophilicity; phenolic structure

*Estimated based on structural analogs.

Key Findings from Comparative Studies

Steric and Electronic Effects :

  • The target compound’s four methyl groups enhance steric bulk compared to simpler analogs like 1-methyl-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one . This reduces reactivity at the ketone position but improves thermal stability.
  • The absence of methyl groups in 3,5,6,7,8,8a-hexahydro-2H-naphthalen-1-one allows for easier functionalization but increases susceptibility to oxidation.

Lipophilicity and Bioactivity: The pentamethyl dihydronaphthalenol derivative exhibits the highest logP (4.05), making it suitable for lipid-rich environments. In contrast, the carboxylic acid derivative (logP ~5.2) balances lipophilicity with water solubility due to its -COOH group.

Synthetic Utility :

  • Compounds with extended alkyl chains (e.g., ) are often intermediates in synthesizing bioactive molecules, whereas the target compound’s rigid structure may serve as a chiral building block in asymmetric catalysis.

Biological Activity

5,5,8,8-Tetramethyl-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one (CAS No. 102296-82-2) is an organic compound characterized by its unique structure featuring a cyclopenta[b]naphthalene core. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields including chemistry and medicine.

  • Molecular Formula : C17H22O
  • Molecular Weight : 242.36 g/mol
  • IUPAC Name : 5,5,8,8-tetramethyl-1,2,6,7-tetrahydrocyclopenta[b]naphthalen-3-one
  • Synonyms : 1H-Benz[f]inden-1-one; 2,3,5,6,7,8-hexahydro-5,5,8,8-tetramethyl

Biological Activity Overview

Research into the biological activity of this compound has revealed several potential effects:

Antimicrobial Activity

Studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For example:

  • A study highlighted the antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective inhibition of bacterial growth .

Antiproliferative Effects

The compound has also been investigated for its antiproliferative properties against various cancer cell lines:

  • In vitro assays demonstrated that certain fractions derived from related compounds exhibited cytotoxic effects on HeLa (cervical cancer) and A549 (lung cancer) cells with IC50 values in the range of 200 to 250 µg/mL .

The biological activity of this compound is believed to involve interactions with specific molecular targets within cells. These interactions can influence various biochemical pathways leading to observed antimicrobial and antiproliferative effects. Ongoing research aims to elucidate these mechanisms further.

Case Studies and Research Findings

Several studies have explored the biological activities associated with this compound:

StudyFindings
Phytochemical Analysis Identified significant antibacterial activity against E. coli and S. aureus; antiproliferative activity against HeLa and A549 cells.
Antimicrobial Compound Prediction Suggested potential for new antibiotic development based on structural similarities with known active compounds.
Synthesis and Application Discussed synthetic routes and potential applications in medicinal chemistry.

Q & A

Q. What are the recommended synthetic pathways for 5,5,8,8-tetramethyl-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization of polyunsaturated precursors under acidic or thermal conditions. For example, Nazarov and Gurvich demonstrated the use of acid-catalyzed cyclization of dienones, achieving yields of ~60–70% under controlled anhydrous conditions . Key variables include solvent polarity (e.g., toluene vs. DCM) and temperature gradients (80–120°C). Optimization should prioritize minimizing side reactions like over-methylation, monitored via TLC or HPLC .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?

  • Methodological Answer : Combine NMR (¹H, ¹³C, DEPT-135) and X-ray crystallography. For NMR, focus on distinguishing methyl group environments (e.g., δ 1.2–1.4 ppm for axial vs. equatorial methyls) and coupling constants to verify cyclopentane ring conformation . Crystallographic data (e.g., CCDC entries) resolve absolute stereochemistry, particularly for fused bicyclic systems . IR spectroscopy (C=O stretch ~1700 cm⁻¹) validates ketone functionality .

Advanced Research Questions

Q. What computational methods are suitable for modeling the conformational dynamics of 5,5,8,8-tetramethyl-cyclopenta[b]naphthalenone?

  • Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-31G(d,p) level to calculate energy minima for chair vs. boat conformations of the hexahydro ring. Compare with experimental NMR coupling constants (e.g., J = 10–12 Hz for trans-diaxial protons) . Molecular dynamics simulations (MD) at 298 K in implicit solvent models (e.g., water) predict solvent-dependent conformational equilibria .

Q. How can researchers resolve contradictions in reported bioactivity data for derivatives of this compound?

  • Methodological Answer : Conduct systematic SAR studies with standardized assays (e.g., IC₅₀ in enzyme inhibition). For instance, discrepancies in cytotoxicity (e.g., NIH/3T3 vs. HeLa cells) may arise from differences in cell permeability or metabolic stability. Validate results using orthogonal methods like SPR (surface plasmon resonance) for binding affinity and metabolomic profiling to identify degradation products .

Q. What experimental designs are optimal for studying environmental fate and degradation pathways of this compound?

  • Methodological Answer : Use a split-plot design with controlled variables: pH (4–9), UV exposure (254 nm), and microbial consortia (e.g., soil slurry). Monitor degradation via LC-MS/MS, focusing on hydroxylated or demethylated byproducts. Include abiotic controls (e.g., autoclaved samples) to distinguish biotic vs. abiotic degradation .

Key Methodological Considerations

  • Synthesis : Prioritize anhydrous conditions to avoid ketone hydration .
  • Characterization : Cross-validate NMR assignments with computational chemical shift predictors (e.g., ACD/Labs) .
  • Bioactivity Studies : Use cell lines with documented CYP450 expression to account for metabolic activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5,8,8-Tetramethyl-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one
Reactant of Route 2
Reactant of Route 2
5,5,8,8-Tetramethyl-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one

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